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Compound of Interest

Compound Name: 2-Amino-3-phenylquinoline

Cat. No.: B1279982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 2-
Amino-3-phenylquinoline, a heterocyclic aromatic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of direct quantum chemical

studies on this specific molecule, this guide synthesizes methodologies and presents

representative data from closely related quinoline derivatives. This approach offers a robust

framework for researchers to initiate and interpret their own computational and experimental

investigations of 2-Amino-3-phenylquinoline.

Molecular Structure and Computational Approach
2-Amino-3-phenylquinoline possesses a core quinoline scaffold with an amino group at the 2-

position and a phenyl group at the 3-position. Its chemical formula is C₁₅H₁₂N₂ with a molecular

weight of 220.27 g/mol .[1][2] Quantum chemical calculations, particularly Density Functional

Theory (DFT), are powerful tools to elucidate its three-dimensional structure, electronic

properties, and vibrational spectra.

A typical computational workflow for studying 2-Amino-3-phenylquinoline is outlined below.

This process involves geometry optimization, frequency analysis to confirm the stability of the

structure, and subsequent calculation of various molecular properties.
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Computational Workflow for 2-Amino-3-phenylquinoline
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Caption: A generalized workflow for the quantum chemical analysis of 2-Amino-3-
phenylquinoline.

Experimental and Computational Methodologies
Computational Details: A Representative Protocol
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Quantum chemical calculations for quinoline derivatives are frequently performed using

Gaussian suite of programs. A widely adopted and effective methodology involves the B3LYP

functional with the 6-31G(d,p) basis set for geometry optimization and frequency calculations.

[3]

Protocol for DFT Calculations:

Geometry Optimization: The initial molecular structure of 2-Amino-3-phenylquinoline is

optimized in the gas phase using the DFT/B3LYP method with the 6-31G(d,p) basis set. This

process finds the lowest energy conformation of the molecule.

Frequency Calculation: Following optimization, vibrational frequency calculations are

performed at the same level of theory to confirm that the optimized structure corresponds to

a true energy minimum (i.e., no imaginary frequencies). These calculations also provide

theoretical vibrational spectra (IR and Raman).

Electronic Property Calculation: Time-Dependent DFT (TD-DFT) with the B3LYP functional

and 6-31G(d,p) basis set is employed to calculate the energies of the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method at

the DFT/B3LYP/6-31G(d,p) level is used to predict the ¹H and ¹³C NMR chemical shifts.[3]

The calculations can be performed in a solvent environment, such as DMSO, using a

continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[3]

Experimental Protocols
Synthesis of 2-Amino-3-phenylquinoline (Illustrative)

The synthesis of 2-Amino-3-phenylquinoline can be achieved through various organic

synthesis routes. One common approach is the Friedländer annulation, which involves the

condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound

containing an activated methylene group adjacent to a carbonyl group. For instance, the

reaction of 2-aminobenzophenone with a suitable nitrile under catalytic conditions can yield the

desired product.

Spectroscopic Characterization:
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FTIR Spectroscopy (KBr Pellet Method):

A small amount of the synthesized 2-Amino-3-phenylquinoline (1-2 mg) is intimately

mixed with dry, IR-grade potassium bromide (KBr) (100-200 mg).

The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a

hydraulic press.

The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum

is recorded, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

A sample of 2-Amino-3-phenylquinoline (5-10 mg) is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400

or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, such as tetramethylsilane (TMS).

Predicted and Representative Data
The following tables present a summary of expected and representative quantitative data for 2-
Amino-3-phenylquinoline based on studies of structurally similar compounds.

Vibrational Frequencies (FTIR)
The FTIR spectrum of 2-Amino-3-phenylquinoline is expected to show characteristic

absorption bands for the N-H, C-H, C=N, and C=C functional groups. The table below lists

representative experimental FTIR data for related 2-aminoquinoline derivatives.
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Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Representative
Experimental Data
(cm⁻¹) [Compound]

Reference

N-H Stretching

(asymmetric)
3400 - 3500

3410 [2-amino-4-

chloroquinoline-3-

carbonitrile]

[3]

N-H Stretching

(symmetric)
3300 - 3400

3390 [2-amino-4-

chloroquinoline-3-

carbonitrile]

[3]

Aromatic C-H

Stretching
3000 - 3100

3118 [2-amino-4-

chloroquinoline-3-

carbonitrile]

[3]

C=N Stretching 1640 - 1680

1661 [2-amino-4-

chloroquinoline-3-

carbonitrile]

[3]

C=C Stretching

(aromatic)
1450 - 1600

1558 [1-(4-

phenylquinolin-2-

yl)propan-1-one]

[4]

NMR Chemical Shifts
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule. Theoretical calculations can aid in the

assignment of the experimental signals.

Representative ¹H NMR Data (in DMSO-d₆):
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Proton
Expected Chemical
Shift (ppm)

Representative
Experimental Data
(ppm) [Compound]

Reference

NH₂ 5.0 - 7.5

7.22 (s, 2H) [2-amino-

4-chloroquinoline-3-

carbonitrile]

[3]

Aromatic H

(Quinoline)
7.0 - 8.5

7.40-7.96 [2-amino-4-

chloroquinoline-3-

carbonitrile]

[3]

Aromatic H (Phenyl) 7.0 - 7.8

7.37-7.55 [2-(4-

amino)phenylquinoline

]

[5]

Representative ¹³C NMR Data (in DMSO-d₆):

Carbon
Expected Chemical
Shift (ppm)

Representative
Experimental Data
(ppm) [Compound]

Reference

C-NH₂ 155 - 160

156.49 (C4) [2-amino-

4-chloroquinoline-3-

carbonitrile]

[3]

Aromatic C

(Quinoline)
115 - 150

95.87-149.90 [2-

amino-4-

chloroquinoline-3-

carbonitrile]

[3]

Aromatic C (Phenyl) 125 - 140
119.0-139.7 [2-

phenylquinoline]
[5]

Electronic Properties
The energies of the HOMO and LUMO are crucial for understanding the electronic transitions,

reactivity, and stability of a molecule. The HOMO-LUMO energy gap is an indicator of chemical

reactivity.
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Parameter Description Expected Value (eV)

E(HOMO)
Energy of the Highest

Occupied Molecular Orbital
-5.0 to -6.5

E(LUMO)
Energy of the Lowest

Unoccupied Molecular Orbital
-1.0 to -2.5

Energy Gap (ΔE) E(LUMO) - E(HOMO) 3.0 to 4.5

Visualizations of Molecular Properties
Molecular Structure
The optimized molecular structure of 2-Amino-3-phenylquinoline provides insights into bond

lengths, bond angles, and dihedral angles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1279982?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

